6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Description
Significance of Nitrogen Heterocycles in Contemporary Organic and Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are fundamental to the fields of organic and medicinal chemistry. Their structural motifs are found in a vast array of natural products, including vitamins and alkaloids, and form the core of a significant portion of pharmaceuticals. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a majority of small-molecule drugs incorporate nitrogen heterocycles. This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for the binding of drugs to their target enzymes and receptors. The unique electronic and structural properties of these compounds make them indispensable building blocks in the design and synthesis of new therapeutic agents.
Overview of Pyridopyrimidine Isomers: Structural Context and Research Landscape
Pyridopyrimidines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. The orientation of the fused rings and the position of the nitrogen atom in the pyridine ring give rise to four distinct isomers: Pyrido[2,3-d]pyrimidine (B1209978), Pyrido[3,2-d]pyrimidine (B1256433), Pyrido[3,4-d]pyrimidine (B3350098), and Pyrido[4,3-d]pyrimidine (B1258125). Each of these isomers possesses a unique electronic distribution and steric profile, which in turn influences its chemical reactivity and biological activity.
The Pyrido[3,2-d]pyrimidine isomer is structurally distinct from its counterparts due to the specific arrangement of its nitrogen atoms. This arrangement influences the molecule's dipole moment, solubility, and potential for intermolecular interactions. The differing placement of the nitrogen atoms across the four isomers leads to variations in their basicity and the reactivity of the carbon atoms within the rings, thereby affecting how they bind to biological targets. For instance, the Pyrido[2,3-d]pyrimidine scaffold has been extensively investigated for its potential as kinase inhibitors, while Pyrido[3,4-d]pyrimidines have also been explored for similar activities. The biological targets of Pyrido[3,2-d]pyrimidines, though less explored, have been reported to include dihydrofolate reductase and certain kinases.
There is a notable disparity in the level of academic and commercial interest among the pyridopyrimidine isomers. A review of scientific literature indicates that the Pyrido[2,3-d]pyrimidine scaffold is the most extensively studied, with a significant number of publications and patents. bldpharm.com This is likely due to its presence in several biologically active compounds and the availability of more established synthetic routes. In contrast, the Pyrido[3,2-d]pyrimidine isomer is the least described in the literature. bldpharm.com This is largely attributed to the more complex and often lower-yielding synthetic pathways required for its preparation, which presents a significant barrier to its widespread investigation. bldpharm.com
| Isomer | Relative Academic Interest | Reported Biological Targets | Synthetic Accessibility |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | High | Kinases (e.g., CDK4/6, mTOR), Dihydrofolate Reductase | More established and varied synthetic routes |
| Pyrido[3,2-d]pyrimidine | Low | Dihydrofolate Reductase, Kinases (less explored) | Difficult and expensive syntheses reported bldpharm.com |
| Pyrido[3,4-d]pyrimidine | Moderate | Kinases (e.g., HER family) | Specific synthetic methods developed |
| Pyrido[4,3-d]pyrimidine | Moderate | Kinases | Specific synthetic methods developed |
Positioning of 6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine within the Pyrido[3,2-D]pyrimidine Research Domain
While the Pyrido[3,2-d]pyrimidine scaffold itself is less explored, the specific derivative, this compound, is positioned as a key chemical intermediate. Its significance lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of three halogen atoms—one bromine and two chlorine atoms—at specific positions on the bicyclic core provides multiple reactive sites for further chemical transformations.
Despite its potential utility, a comprehensive survey of publicly available scientific literature reveals a notable absence of detailed research focused specifically on this compound. Its existence is confirmed through its availability from commercial chemical suppliers, who list its basic properties such as molecular formula (C₇H₂BrCl₂N₃) and molecular weight (278.92 g/mol ). cymitquimica.com However, detailed synthetic procedures, characterization data, and applications in peer-reviewed journals are not readily found. The discussion of its role and importance is therefore largely based on the established chemistry of similar halogenated heterocyclic systems.
The strategic incorporation of halogen atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry and materials science. Halogenated building blocks, such as the titular compound, are of particular interest for several reasons. The carbon-halogen bonds can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the introduction of a wide range of substituents to build molecular complexity.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRPUDXEZTLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260081 | |
| Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-43-7 | |
| Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Pyrido 3,2 D Pyrimidine Ring System and Its Halogenated Derivatives
De Novo Synthesis Approaches to the Pyrido[3,2-D]pyrimidine (B1256433) Core
The de novo synthesis of the pyrido[3,2-d]pyrimidine core involves the construction of the bicyclic system from acyclic or monocyclic precursors. These methods offer flexibility in introducing a variety of substituents onto the final ring structure.
Cyclization and Annulation Strategies for Pyrido[3,2-D]pyrimidine Formation
Cyclization and annulation reactions are fundamental to the formation of the pyrido[3,2-d]pyrimidine ring system. These strategies typically involve the construction of one ring onto a pre-existing ring. A common approach involves the cyclization of a substituted pyrimidine (B1678525) precursor. For instance, the reaction of 6-aminouracil (B15529) derivatives with suitable three-carbon synthons can lead to the formation of the pyridine (B92270) ring fused to the pyrimidine core. bohrium.commedwinpublishers.com
One notable method involves the reaction of 6-aminouracils with α-azidochalcones. This reaction proceeds via a Michael addition followed by cyclocondensation, ultimately yielding 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones. bohrium.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534) (Et3N). bohrium.com
Annulation strategies can also be employed, where a new ring is formed through a series of bond-forming reactions. These can include intramolecular cyclizations of appropriately functionalized pyrimidine or pyridine derivatives.
Multicomponent Reaction Protocols in Pyrido[3,2-D]pyrimidine Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netorgchemres.org This approach is highly efficient and atom-economical. For the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, MCRs can be designed to bring together the necessary components for the formation of the fused ring system. researchgate.netorgchemres.org
An example of an MCR for a related pyrido[2,3-d]pyrimidine system involves the microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate. url.edu While this example illustrates the principle for a different isomer, similar strategies can be envisioned for the pyrido[3,2-d]pyrimidine core by selecting appropriate starting materials. The key advantage of MCRs lies in their ability to rapidly generate diverse libraries of compounds for biological screening.
Syntheses from Pyrimidine or Pyridine Precursors
The construction of the pyrido[3,2-d]pyrimidine ring system can be achieved by starting with either a pre-formed pyrimidine or a pyridine ring and subsequently annulating the second ring.
From Pyrimidine Precursors: A prevalent strategy involves the use of substituted 6-aminopyrimidines, particularly 6-aminouracil and its derivatives. bohrium.commedwinpublishers.com These compounds can react with various electrophilic reagents that provide the necessary carbon atoms to form the fused pyridine ring. For example, the reaction of 6-aminopyrimidine-2,4-diones with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrido[3,2-d]pyrimidine skeleton through a Michael addition followed by an intramolecular cyclization and dehydration sequence.
From Pyridine Precursors: Alternatively, the synthesis can commence from a substituted pyridine derivative. A suitably functionalized pyridine, such as a 3-aminopicolinic acid derivative, can undergo cyclization with a one-carbon unit source, like formamide (B127407) or a derivative, to form the pyrimidine ring. This approach is particularly useful when specific substituents are desired on the pyridine portion of the final molecule.
Targeted Synthesis of Halogenated Pyrido[3,2-D]pyrimidine Derivatives
The introduction of halogen atoms, such as chlorine and bromine, onto the pyrido[3,2-d]pyrimidine core is a critical step in the synthesis of many pharmacologically active molecules, including the target compound 6-bromo-2,4-dichloropyrido[3,2-d]pyrimidine.
Introduction of Chloro Substituents (e.g., 2,4-dichloropyrido[3,2-D]pyrimidine)
The 2,4-dichloro substitution pattern on the pyrimidine ring is commonly achieved by the chlorination of the corresponding pyrido[3,2-d]pyrimidine-2,4-dione. This transformation is typically carried out using a strong chlorinating agent, with phosphorus oxychloride (POCl3) being the most widely used reagent. nih.govresearchgate.net The reaction is often performed at elevated temperatures, and sometimes in the presence of a base like N,N-dimethylaniline or pyridine to facilitate the reaction. nih.gov
The general mechanism involves the conversion of the lactam (amide) functionalities in the pyrimidine ring into their corresponding chloro-imidoyl intermediates, which are then converted to the stable aromatic 2,4-dichloro derivative. This method is a robust and scalable approach for the synthesis of 2,4-dichloropyrido[3,2-d]pyrimidines.
| Starting Material | Reagent | Conditions | Product |
| Pyrido[3,2-d]pyrimidine-2,4-dione | POCl3 | Heat | 2,4-Dichloropyrido[3,2-d]pyrimidine (B1314816) |
| 6-Amino-pyrido[3,2-d]pyrimidine-2,4-dione | POCl3 | Heat, Base (e.g., Pyridine) | 6-Amino-2,4-dichloropyrido[3,2-d]pyrimidine |
Strategies for Bromo Substituent Introduction at the C6 Position
The introduction of a bromine atom at the C6 position of the 2,4-dichloropyrido[3,2-d]pyrimidine core requires a specific and targeted approach. A plausible and effective strategy involves a Sandmeyer-type reaction starting from a 6-amino precursor. wikipedia.orgorganic-chemistry.orgnih.gov
This multi-step strategy would likely proceed as follows:
Synthesis of 6-Amino-pyrido[3,2-d]pyrimidine-2,4-dione: As discussed in section 2.1.1, this intermediate can be synthesized from the reaction of 6-aminouracil with a suitable synthon. bohrium.com
Chlorination: The 6-amino-pyrido[3,2-d]pyrimidine-2,4-dione is then chlorinated using phosphorus oxychloride to yield 6-amino-2,4-dichloropyrido[3,2-d]pyrimidine. nih.gov
Diazotization and Bromination (Sandmeyer Reaction): The 6-amino group of 6-amino-2,4-dichloropyrido[3,2-d]pyrimidine is then converted to a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid, or with an organic nitrite like tert-butyl nitrite. nih.govnih.gov The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, affording the final product, this compound. wikipedia.orgnih.gov
An alternative approach for bromination could involve electrophilic bromination of the pyrido[3,2-d]pyrimidine ring system, however, controlling the regioselectivity to specifically target the C6 position can be challenging and may lead to a mixture of products.
| Starting Material | Reagents | Reaction Type | Product |
| 6-Amino-2,4-dichloropyrido[3,2-d]pyrimidine | 1. NaNO2, HBr2. CuBr | Sandmeyer Reaction | This compound |
| 6-Amino-2,4-dichloropyrido[3,2-d]pyrimidine | tert-Butyl nitrite, CuBr2 | Sandmeyer-type Reaction | This compound |
Catalytic Methodologies in Pyrido[3,2-D]pyrimidine Synthesis
Modern organic synthesis relies heavily on catalytic reactions to construct complex molecular architectures under mild and efficient conditions. For the synthesis of the pyrido[3,2-d]pyrimidine core and its derivatives, catalytic methods involving Lewis acids and palladium complexes have proven to be particularly effective. These approaches facilitate the formation of the bicyclic system and allow for the precise, regioselective introduction of various substituents, starting from versatile, halogenated intermediates.
Lewis acid catalysis has been successfully employed to facilitate the one-pot synthesis of pyrido[3,2-d]pyrimidine derivatives through multicomponent reactions. A notable example is the use of Boron trifluoride etherate (BF₃·OEt₂) in a three-component domino reaction involving amines, aldehydes, and terminal unactivated alkynes. nih.govnih.gov This method provides a mild and efficient pathway to substituted pyrido[3,2-d]pyrimidines in good to high yields and with operational simplicity. nih.govnih.gov
In this reaction, 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as the amine component, which reacts with a variety of aromatic and heterocyclic aldehydes and a terminal alkyne in refluxing toluene. nih.gov The BF₃·OEt₂ catalyst is crucial for the transformation, as no product is formed in its absence. nih.gov The scope of the reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the aromatic aldehydes. nih.gov
Table 1: Lewis Acid-Catalyzed Synthesis of Pyrido[3,2-d]pyrimidine Derivatives nih.gov Reaction of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, various aldehydes, and phenylacetylene (B144264) catalyzed by BF₃·OEt₂.
| Aldehyde (R group) | Yield (%) |
|---|---|
| C₆H₅ | 85 |
| 4-MeC₆H₄ | 82 |
| 4-MeOC₆H₄ | 80 |
| 4-ClC₆H₄ | 88 |
| 4-BrC₆H₄ | 89 |
| 4-NO₂C₆H₄ | 92 |
| 2-Furyl | 78 |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocyclic systems, including pyrido[3,2-d]pyrimidines. Polyhalogenated scaffolds like 2,4,8-trichloropyrido[3,2-d]pyrimidines serve as versatile platforms where each halogen can be selectively replaced to introduce molecular diversity. nih.gov This controlled functionalization is key to exploring the structure-activity relationships of these compounds. nih.gov
Several types of palladium-catalyzed reactions are utilized:
Liebeskind-Srogl Cross-Coupling: This reaction enables the introduction of aryl groups at specific positions. For instance, it has been used for the unprecedented arylation at the C-4 position of a trichloropyrido[3,2-d]pyrimidine derivative. nih.gov
Suzuki-Miyaura Cross-Coupling: This is a widely used method for forming carbon-carbon bonds. On the pyrido[3,2-d]pyrimidine scaffold, after initial functionalization at other sites, the Suzuki reaction can be used to efficiently displace a final remaining chloride, for example, to introduce aryl or heteroaryl moieties. nih.govmdpi.comresearchgate.net The reaction of 2,4-dichloropyrimidines with boronic acids has been shown to be highly regioselective, typically favoring initial substitution at the C4-position. mdpi.com
Isocyanide Insertion: A distinct palladium-catalyzed approach involves the reaction of isocyanides with N-(bromopyridyl)amidines to construct 4-aminopyrido[3,2-d]pyrimidines, providing a novel entry to this important class of compounds. researchgate.net
These reactions demonstrate the power of palladium catalysis to sequentially and selectively build complex molecules from a common halogenated precursor. nih.gov
Table 2: Application of Palladium-Catalyzed Reactions on Halogenated Pyridopyrimidines
| Reaction Type | Typical Position Targeted | Group Introduced | Reference |
|---|---|---|---|
| Liebeskind-Srogl Coupling | C-4 | Aryl | nih.gov |
| Suzuki-Miyaura Coupling | C-4 (preferentially), other Cl positions | Aryl, Heteroaryl | nih.govmdpi.com |
| Isocyanide Insertion | C-4 | Amino | researchgate.net |
Efficiency in multi-step synthesis can be dramatically improved by using one-pot procedures, which avoid the isolation and purification of intermediates. The aforementioned Lewis acid-catalyzed three-component synthesis of pyrido[3,2-d]pyrimidines is a prime example of such a one-pot reaction. nih.govnih.gov
Regioselectivity is another critical concept, particularly when working with polyfunctionalized molecules like di- and tri-chlorinated pyrido[3,2-d]pyrimidines. The ability to selectively react one halogen atom in the presence of others allows for a controlled, stepwise diversification of the scaffold. Research on 2,4,8-trichloropyrido[3,2-d]pyrimidine derivatives has shown that the different chlorine atoms exhibit distinct reactivity towards nucleophilic aromatic substitution (S(N)Ar). nih.gov
Amination reactions show high regioselectivity for the C-2 position. nih.gov
Thiolation reactions also favor the C-2 position, although the selectivity versus the C-8 position can be influenced by the nature of the substituent at the C-6 position. nih.gov
This inherent difference in reactivity allows for a planned synthetic route where nucleophiles can be directed to a specific site. Following the selective S(N)Ar reaction, the remaining chloro-substituents can then be addressed using other methods, such as palladium-catalyzed cross-coupling, to complete the synthesis of a fully substituted, diverse pyrido[3,2-d]pyrimidine derivative. nih.gov This combination of regioselective S(N)Ar and palladium-catalyzed reactions provides a concise and highly divergent synthetic strategy. nih.gov
Chemical Reactivity and Strategic Derivatization of 6 Bromo 2,4 Dichloropyrido 3,2 D Pyrimidine
Regioselective Functionalization at Halogenated Positions
The inherent electronic properties of the pyrido[3,2-d]pyrimidine (B1256433) core dictate the regioselectivity of substitution reactions. The pyrimidine (B1678525) ring is electron-deficient, which activates the chlorine atoms at positions 2 and 4 towards nucleophilic attack. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. stackexchange.comnih.gov This preferential reactivity allows for sequential functionalization, where the C4 position can be modified first, followed by substitution at the C2 position under different, often more forcing, conditions. The bromine at the C6 position on the pyridine (B92270) ring is typically less reactive in nucleophilic substitutions but is an ideal handle for various palladium-catalyzed cross-coupling reactions. This tiered reactivity among the C2-Cl, C4-Cl, and C6-Br sites is fundamental to the strategic elaboration of the scaffold. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrido[3,2-D]pyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone for modifying the 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine core. The outcome of these reactions is highly dependent on the position of the leaving group, the nature of the nucleophile, and the reaction conditions.
In systems with 2,4-dichloropyrimidine (B19661) motifs, the C4 position is generally the preferred site for nucleophilic attack. nih.gov This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4, where the charge can be delocalized onto one of the ring nitrogens. stackexchange.comechemi.com Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it more susceptible to nucleophilic attack. stackexchange.com For instance, studies on the closely related 6-aryl-2,4-dichloropyrimidine show that amination reactions with both aliphatic secondary amines and aromatic amines strongly favor the formation of the C4-substituted product. researchgate.net
However, this selectivity can be inverted or altered by substituents on the pyrimidine ring or by the choice of nucleophile. wuxiapptec.com Research on a similar 2,8-dichloropyrido[3,2-d]pyrimidine system revealed that while many nucleophilic substitutions occur preferentially at the position analogous to C4, amination reactions can show high regioselectivity for the C2 position. nih.gov This suggests that subtle electronic or steric factors can override the intrinsic reactivity. Furthermore, some studies have shown that using tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity. nih.gov This tunable regioselectivity makes SNAr a powerful tool for creating specific substitution patterns on the pyrido[3,2-d]pyrimidine core.
| Substrate | Nucleophile | Major Product Position | Conditions | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrido[3,2-d]pyrimidine (B1314816) | Amines | C4 | Standard conditions | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic/Aromatic Amines | C4 | Pd-catalyzed or catalyst-free | researchgate.net |
| 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine | Amines | C2 | Specific conditions | nih.gov |
| 5-EWG-2,4-dichloropyrimidine | Tertiary Amines | C2 | In situ N-dealkylation | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for introducing aryl, heteroaryl, and even some alkyl groups. nih.gov In the context of di- or tri-halogenated pyridopyrimidines, regioselectivity is a key consideration. For 2,4-dichloropyrimidine systems, Suzuki-Miyaura coupling generally shows a strong preference for reaction at the C4 position. nih.gov However, this selectivity can be inverted through judicious choice of ligand; for example, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4 coupling, while diphosphine ligands like dppf can direct the reaction to the C2 position. nih.gov
In multifunctional scaffolds like this compound, the greater reactivity of the C-Br bond allows for selective Suzuki-Miyaura coupling at the C6 position. Once the C6 position is functionalized, the remaining chlorides at C2 and C4 can be targeted. Studies on related di-chloropyrimidine substrates show that subsequent Suzuki couplings can be directed to either the C4 or C2 position depending on the catalyst system and reaction conditions. mdpi.comresearchgate.net Ligand-free conditions have also been shown to provide remarkable C4-selectivity in some cases. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Selective Position | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | C4 | nih.gov |
| 2,4-Dichloropyridine | Arylboronic acid | Pd/dppf | C2 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | C-Br | mdpi.com |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂, NBu₄Br (Ligand-free) | C4 (>99:1) | nih.gov |
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods provide complementary strategies for functionalizing the pyrido[3,2-d]pyrimidine core. The Liebeskind-Srogl cross-coupling is particularly noteworthy. This reaction facilitates the coupling of organoboronic acids with thioethers under mild, neutral conditions, mediated by a palladium(0) catalyst and a copper(I) carboxylate co-catalyst. nih.gov
This methodology is exceptionally useful for the pyrido[3,2-d]pyrimidine system as it allows for a two-step functionalization sequence. First, a chloro group at either the C2 or C4 position can be selectively displaced by a thiol nucleophile (thiolation) via an SNAr reaction. The resulting thioether then serves as a substrate for a Liebeskind-Srogl coupling to introduce an aryl or heteroaryl group. This strategy has been successfully applied to a 2,4,8-trichloropyrido[3,2-d]pyrimidine scaffold, demonstrating that C4-arylation can be achieved via a sequential sulfur nucleophilic addition followed by a Liebeskind-Srogl reaction. nih.gov The same study also showed that C2-arylation was possible as a final step by performing the Liebeskind-Srogl coupling on a C2-thioether. nih.gov This orthogonality—displacing a chloride with a thioether and then using the thioether as a coupling handle—significantly expands the synthetic toolbox for diversifying the scaffold. researchgate.net
Selective Amination and Alkylation Strategies at Positions 2, 4, and 6
The introduction of amino and alkyl groups at specific positions is crucial for tuning the pharmacological properties of pyridopyrimidine derivatives.
Selective Amination: As discussed under SNAr reactions (Section 3.1.1), direct amination can be controlled to favor either the C4 or C2 position. While C4 is the electronically preferred site for many dichloropyrimidine systems, nih.govresearchgate.net specific substrates and conditions can yield high C2 selectivity. nih.gov For example, on a 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine, amination was found to have high C2 regioselectivity. nih.gov The C6-bromo position is less susceptible to direct amination via SNAr but can be functionalized using palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, providing a route to 6-amino derivatives.
Selective Alkylation: The introduction of alkyl groups can be achieved through palladium-catalyzed cross-coupling reactions. While Suzuki-Miyaura reactions are most common with arylboronic acids, alkylboronic acids or esters can also be used. More robust methods for introducing alkyl groups include Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings. nih.gov A Pd/IPr catalytic system has been shown to be effective for C4-selective Negishi and Kumada cross-couplings on 2,4-dichloropyridines, enabling the installation of various alkyl groups in good yield. nih.gov This strategy allows for the C-alkylation of the C4 position while preserving the C2-chloro group for subsequent diversification. Chelation-controlled methods have also been explored for regioselective alkylation of pyrimidine systems, although this is more common for N-alkylation of nucleoside analogues. nih.gov
Diversification of the Pyrido[3,2-D]pyrimidine Scaffold through Side-Chain Modifications
The true value of the this compound scaffold lies in its capacity for extensive diversification, not only through the initial regioselective functionalization but also through subsequent modifications of the introduced side-chains. The primary substitutions create new functional handles that can be elaborated in secondary synthetic steps.
For example, an amino group introduced at the C2 or C4 position can be further acylated, alkylated, or used as a nucleophile in condensation reactions. asianpubs.orgmdpi.com If a Suzuki-Miyaura coupling is performed using an arylboronic acid bearing an additional functional group (e.g., nitrile, aldehyde, ester), these groups can be transformed into a wide range of other functionalities. nih.gov An introduced nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, while an aldehyde can undergo olefination, reductive amination, or oxidation.
This strategy of side-chain modification is central to medicinal chemistry for exploring structure-activity relationships (SAR). By systematically altering the properties of a substituent at a specific position—for instance, changing its size, electronics, or hydrogen bonding capacity—researchers can optimize the potency, selectivity, and pharmacokinetic profile of a lead compound. nih.govnih.gov The pyrido[3,2-d]pyrimidine scaffold, with its three distinct points for modification, provides a robust platform for such multi-vector optimization in drug discovery programs. nih.gov
Chemo- and Regioselectivity Challenges in Multi-Halogenated Systems
The strategic derivatization of this compound is a nuanced undertaking, primarily governed by the differential reactivity of the three halogen substituents. The presence of two chloro groups at positions 2 and 4, and a bromo group at position 6 on the pyrido[3,2-d]pyrimidine scaffold presents significant challenges and opportunities in terms of chemo- and regioselectivity. The outcome of nucleophilic substitution reactions is dictated by a delicate interplay of electronic effects, steric hindrance, and the nature of the attacking nucleophile.
The pyrido[3,2-d]pyrimidine ring system is inherently electron-deficient, which activates the halogenated positions (C2, C4, and C6) towards nucleophilic aromatic substitution (SNAr). The nitrogen atoms in the pyrimidine and pyridine rings exert a strong electron-withdrawing effect, particularly at the positions ortho and para to them, which are C2, C4, and C6. This electronic activation is a prerequisite for the displacement of the halide leaving groups.
In multi-halogenated systems, the challenge lies in achieving selective substitution at a single desired position. The regioselectivity is influenced by both the intrinsic reactivity of each position and the relative lability of the different halogen leaving groups. Generally, in nucleophilic aromatic substitutions, the bond strength of the carbon-halogen bond and the stability of the departing halide ion are key factors. The C-Br bond is weaker than the C-Cl bond, suggesting that the bromo group at C6 could be a better leaving group than the chloro groups at C2 and C4. However, the rate-determining step of the SNAr mechanism also plays a crucial role. If the initial attack of the nucleophile to form the Meisenheimer complex is the slow step, then the inductive effect of the halogen can be the dominant factor, which would favor substitution at the most electron-deficient carbon.
Studies on related polyhalogenated heterocyclic systems provide insights into the expected reactivity of this compound. For instance, in some di- and trichloropyrimidines, the C4 position is often found to be more susceptible to nucleophilic attack than the C2 position. This has been demonstrated in the regioselective amination of 6-aryl-2,4-dichloropyrimidine, which strongly favors the formation of the C4-substituted product. Similarly, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) leads to the preferential formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net
Conversely, research on 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidines has shown high regioselectivity for amination at the C2 position. nih.gov This highlights that the substitution pattern can be highly dependent on the specific heterocyclic system and the reaction conditions. The reactivity at the 6-position has also been established, as seen in the displacement of a 6-chloro substituent by thiol nucleophiles in the synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine analogues. nih.gov
The choice of nucleophile is a critical determinant of regioselectivity. Hard nucleophiles, such as primary and secondary amines, may favor one position, while softer nucleophiles, like thiols, might exhibit a different preference. For example, in 2,8-dichloropyrido[3,2-d]pyrimidines, amination showed high C2 selectivity, whereas the regioselectivity of thiolation was influenced by the nature of the substituent at the C6 position. nih.gov
The table below summarizes the expected differential reactivity of the halogenated positions in this compound based on general principles and findings from related systems.
| Position | Halogen | Relative Reactivity Factors | Expected Selectivity |
| C4 | Chloro | Highly activated by both pyridine and pyrimidine nitrogens (para to N1, ortho to N3). Often the most electrophilic site in related dichloropyrimidines. | High susceptibility to nucleophilic attack, particularly by amines. |
| C2 | Chloro | Activated by both pyrimidine nitrogens (ortho to N1 and N3). Can be the preferred site for amination in some pyrido[3,2-d]pyrimidine systems. | Susceptible to nucleophilic attack, with selectivity depending on the nucleophile and reaction conditions. |
| C6 | Bromo | Activated by the pyridine nitrogen (para to N7). The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. | Potentially the most reactive site, especially if the cleavage of the carbon-halogen bond is a key part of the rate-determining step. |
Structure Activity Relationship Sar Studies and Target Oriented Ligand Design with the Pyrido 3,2 D Pyrimidine Scaffold
The Pyrido[3,2-D]pyrimidine (B1256433) Moiety as a Privileged Pharmacophore in Chemical Biology
The pyrido[2,3-d]pyrimidine (B1209978) structure, an isomer of the pyrido[3,2-d]pyrimidine core, is recognized as a "privileged heterocyclic scaffold". nih.govnih.gov This concept describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov Their structural resemblance to the purine (B94841) bases of DNA and RNA allows them to interact with a wide array of proteins, making them valuable starting points in drug discovery. nih.gov The pyrido[3,2-d]pyrimidine moiety shares these characteristics, serving as a foundational structure for developing potent and selective inhibitors for various enzymes and receptors. mdpi.comnih.gov This scaffold's versatility has led to extensive research into its derivatives for potential therapeutic applications, particularly in oncology. nih.govnih.govrsc.org
Enzyme and Receptor Target Profiling for Pyrido[3,2-D]pyrimidine Derivatives
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been synthesized and evaluated against a range of biological targets, demonstrating a broad spectrum of activity. mdpi.comnih.govdocumentsdelivered.comnih.gov The specific substitutions on the core ring system dictate the potency and selectivity of these compounds for their respective targets.
Kinase Inhibition Studies and Selectivity Profiling (e.g., PI3Kδ, ERK2, PI3Kα, MEK, EGFR, CDK4/6)
The pyrido[3,2-d]pyrimidine framework is a key component in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. nih.govencyclopedia.pub
Phosphoinositide 3-kinases (PI3K): The δ isoform of PI3K (PI3Kδ) is a primary target for hematological malignancies. nih.govresearchgate.net A series of pyrido[3,2-d]pyrimidine derivatives were designed as PI3Kδ inhibitors, with some compounds showing excellent enzyme activity and strong antiproliferation against cancer cell lines. nih.gov For example, compound S5 from a synthesized series demonstrated a significant improvement in potency against PI3Kδ compared to the known inhibitor idelalisib. nih.govresearchgate.net Studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have also identified potent inhibitors of PI3Kα, with several derivatives exhibiting IC50 values in the low nanomolar range. mdpi.com
MAPK/ERK Pathway (MEK, ERK2): The MAPK/ERK signaling pathway is another critical target in cancer treatment. nih.gov A scaffold-hopping approach led to the development of a pyrido[3,2-d]pyrimidine compound that showed inhibitory activity against both ERK2 and PI3Kα. nih.gov This dual inhibition is a promising strategy to overcome drug resistance. Additionally, derivatives of the isomeric pyrido[2,3-d]pyrimidine have been investigated as blockers of the RAF-MEK-ERK pathway, demonstrating the scaffold's potential in targeting this signaling cascade. nih.gov
Other Kinases (EGFR, CDK4/6): The broader pyridopyrimidine class has been explored for its inhibitory effects on other kinases. For instance, pyrido[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like EGFRL858R/T790M that confer resistance to treatment. nih.gov The pyrido[2,3-d]pyrimidin-7-one structure has also served as a basis for developing potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), with some analogues achieving IC50 values of 0.004 μM. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound S5 | PI3Kδ | 2.82 | nih.gov |
| 2,4,7-trisubstituted derivative (Example 1) | PI3Kα | 3 | mdpi.com |
| 2,4,7-trisubstituted derivative (Example 2) | PI3Kα | 10 | mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition Mechanism Research
Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis and cell proliferation, making it a well-established target for antimicrobial and anticancer agents. nih.govmdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Pyrido[3,2-d]pyrimidine derivatives have been investigated as non-classical antifolates that target DHFR. nih.govdocumentsdelivered.com
Researchers have synthesized series of 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives and evaluated their ability to inhibit recombinant human DHFR (rhDHFR). nih.govdocumentsdelivered.com Certain analogues with a three-carbon bridge at the 6-position were found to be potent inhibitors of rhDHFR, with one compound showing an IC50 value of 0.06 μM, which was approximately 38-fold more potent than the two-carbon-bridged lead compound. documentsdelivered.com Docking studies have suggested that the length and flexibility of the substituent at the 6-position are crucial for high-potency inhibition. documentsdelivered.com
| Compound | Structure Description | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 13 | 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | 0.59 | nih.gov |
| Compound 14 | 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | 0.46 | nih.gov |
| Analogue 3.5 | Three-carbon bridge at 6-position | 0.06 | documentsdelivered.com |
Investigation of Other Enzyme Systems and Protein Interactions
The versatility of the pyridopyrimidine scaffold extends to other enzyme systems. For example, some derivatives have been explored as inhibitors of phosphodiesterases and as ligands for various other receptors. nih.govnih.gov The core structure's ability to be modified at multiple positions allows for the fine-tuning of its interaction with diverse protein targets, expanding its potential applications in chemical biology and drug discovery. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Investigations of Substituted Pyrido[3,2-D]pyrimidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrido[3,2-d]pyrimidine scaffold influence its biological activity. Research has shown that substituents at the C-2, C-4, and C-6 positions play critical roles in determining the potency and selectivity of these compounds. mdpi.comdocumentsdelivered.comnih.gov For instance, in the pursuit of PI3Kδ inhibitors, modifications to the pyrido[3,2-d]pyrimidine core led to compounds with significantly improved potency and selectivity over other PI3K isoforms. nih.gov Similarly, for DHFR inhibitors, elongating the carbon bridge at the C-6 position from two to three carbons resulted in a substantial increase in inhibitory activity. documentsdelivered.com
Influence of Halogenation (Bromine, Chlorine) on Biological Activity Profiles
Halogen atoms like bromine and chlorine are crucial substituents in medicinal chemistry, often enhancing a compound's biological activity. nih.gov The subject of this article, 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine, is a key intermediate that exemplifies the utility of halogenation. mdpi.com The chlorine atoms at the C-2 and C-4 positions are reactive sites, allowing for the introduction of various functional groups to build a library of derivatives for biological screening. nih.govmdpi.com
The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov In a related pyrrolo[3,2-d]pyrimidine series, a 2,4-dichloro compound exhibited antiproliferative activity, and the introduction of another halogen at the C7 position significantly enhanced its potency. nih.gov This suggests that the di-chloro pattern, as seen in this compound, is a favorable feature for biological activity. The bromine atom at the C-6 position further modifies the electronic properties of the ring system and provides an additional vector for chemical modification, making this scaffold a highly valuable building block for the synthesis of targeted inhibitors. nih.govnih.gov
Impact of Substituent Modifications at Key Positions (e.g., C2, C4, C6) on Target Binding and Functional Modulations
Research into phosphoinositide 3-kinase (PI3K) inhibitors has provided substantial insight into the SAR of this scaffold. mdpi.comtandfonline.com In one study focusing on PI3K/mTOR dual inhibitors, the C2 and C4 positions were held constant with 3-hydroxyphenyl and morpholine (B109124) groups, respectively, to probe the influence of substituents at other positions. This highlights the established importance of these moieties for initial target engagement. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, maintaining the 3-hydroxyphenyl at C2 and morpholine at C4 while introducing various groups at C7 led to potent PI3Kα inhibitors, with several derivatives showing IC50 values between 3 and 10 nM. mdpi.com While this study focused on C7, the principles of exploring specific positions while maintaining an optimal configuration at others are central to SAR.
Further studies on selective PI3Kδ inhibitors underscore the importance of substitutions at C2 and C4. A series of derivatives were designed where modifications led to potent and selective compounds. tandfonline.comnih.gov For example, compound S5, a pyrido[3,2-d]pyrimidine derivative, demonstrated excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM and strong antiproliferation activity against the SU-DHL-6 cell line (IC50 = 0.035 μM). nih.gov Similarly, compounds A1, A5, and A7, which also feature the pyrido[3,2-d]pyrimidine core, inhibited PI3Kδ at subnanomolar levels and displayed good selectivity over other isoforms. tandfonline.com These compounds effectively inhibited the downstream phosphorylation of Akt, confirming their mechanism of action. tandfonline.comnih.gov
While direct SAR studies on the C6-bromo substitution of the pyrido[3,2-d]pyrimidine are less common in the reviewed literature, extensive research on the analogous C6 position in the regioisomeric pyrido[2,3-d]pyrimidine scaffold offers valuable insights. In a series of Abl kinase inhibitors based on the 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one core, the C6-aryl group was found to be crucial for activity. nih.govresearchgate.net Modifications to the phenylamino (B1219803) moiety at the C2 position revealed that substitutions at the 3- and 4-positions of this phenyl ring led to improved potency and selectivity. nih.gov This suggests that the C2 and C6 positions work in concert to orient the inhibitor within the kinase hinge region and a deeper hydrophobic pocket, respectively. The introduction of a chlorine atom at the C4 position of the pyrido[2,3-d]pyrimidine scaffold has also been utilized to allow for further diversification and exploration of the chemical space at that position through cross-coupling reactions. nih.gov
| Compound Reference | Scaffold | Target Kinase | IC50 |
| S5 | Pyrido[3,2-d]pyrimidine | PI3Kδ | 2.82 nM |
| A1 | Pyrido[3,2-d]pyrimidine | PI3Kδ | Subnanomolar |
| A5 | Pyrido[3,2-d]pyrimidine | PI3Kδ | Subnanomolar |
| A7 | Pyrido[3,2-d]pyrimidine | PI3Kδ | Subnanomolar |
| PD 166326 | Pyrido[2,3-d]pyrimidine | Abl | 8 nM |
| PD 166326 | Pyrido[2,3-d]pyrimidine | Src | 6 nM |
Regioisomeric Effects on Biological Activity and Specificity
The pyridopyrimidine family comprises four distinct regioisomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine (B3350098), and pyrido[4,3-d]pyrimidine (B1258125). mdpi.comresearchgate.net The specific arrangement of the nitrogen atoms within the pyridine (B92270) ring and its fusion to the pyrimidine (B1678525) ring creates different electronic and steric environments. These structural nuances have a profound impact on the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity and target specificity. mdpi.com
The pyrido[2,3-d]pyrimidine scaffold is arguably the most extensively studied isomer, with derivatives established as inhibitors of dihydrofolate reductase (DHFR) and a wide range of kinases, including Abl, Src, and EGFR. nih.govresearchgate.netnih.gov Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is an approved drug that targets cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.com The SAR for this isomer is well-documented, with key interaction points often involving hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region. nih.gov
In contrast, the pyrido[3,2-d]pyrimidine scaffold, the core of this compound, has been prominently featured in the development of selective PI3K inhibitors. mdpi.comtandfonline.comnih.gov For example, Seletalisib is a highly selective, ATP-competitive inhibitor of PI3Kδ based on the pyrido[3,2-d]pyrimidine framework. nih.gov The distinct positioning of the pyridine nitrogen in the [3,2-d] isomer compared to the [2,3-d] isomer alters the geometry and electrostatic potential, enabling specific interactions within the PI3K active site that may be less favorable for other isomers. This highlights how regioisomerism can be exploited to achieve kinase selectivity.
The other isomers also exhibit unique biological profiles. The pyrido[3,4-d]pyrimidine core is present in Tarloxotinib, a hypoxia-activated prodrug that acts as a pan-HER kinase inhibitor. mdpi.comnih.gov The pyrido[4,3-d]pyrimidine scaffold has also been explored, though it appears less frequently in the literature concerning kinase inhibitors. The differential activities of these isomers underscore the principle that subtle changes in the core heterocyclic structure can lead to significant divergence in biological targets and therapeutic applications. mdpi.com
Scaffold Hopping and Molecular Hybridization Strategies in Pyrido[3,2-D]pyrimidine Research
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the essential pharmacophoric features of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. The pyrido[3,2-d]pyrimidine core can be viewed as a bioisosteric replacement for other "privileged" heterocyclic scaffolds known to bind to the ATP-binding site of kinases, such as purines, quinazolines, or pyrazolo[3,4-d]pyrimidines. researchgate.net
By replacing a known kinase-binding scaffold with the pyrido[3,2-d]pyrimidine ring system, researchers can generate new chemical entities with distinct intellectual property and potentially superior drug-like properties. For instance, the nitrogen atom in the pyridine ring of the scaffold can introduce beneficial changes in metabolic stability or solubility compared to a phenyl ring in a related structure. This strategy allows chemists to escape the chemical space of existing drug classes and explore novel interactions with the target protein.
Molecular hybridization involves combining structural motifs from different bioactive molecules to create a new hybrid compound with a desired dual or enhanced activity profile. The pyrido[3,2-d]pyrimidine scaffold is an excellent candidate for such strategies. It can be functionalized at its key positions (C2, C4, C6) with pharmacophores known to interact with specific sub-pockets of a target enzyme or even with a secondary target. For example, a side chain known to confer selectivity for a particular kinase isoform could be appended to the C2 or C4 position of the pyrido[3,2-d]pyrimidine core, creating a hybrid molecule that combines the core's hinge-binding ability with the selectivity-determining element. This approach was demonstrated in the design of pyridine-annulated purine analogs, where scaffold hopping and hybridization were used to generate novel anticancer agents. rsc.org
Computational and Theoretical Investigations of Pyrido 3,2 D Pyrimidine Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine derivatives, within the active site of a protein target.
Molecular docking simulations are instrumental in predicting how pyrido[3,2-d]pyrimidine (B1256433) derivatives orient themselves within the active sites of target enzymes, such as various kinases and dihydrofolate reductase. encyclopedia.pubmdpi.comjocpr.com These studies can identify key non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com
For instance, studies on related pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Monopolar spindle 1 (Mps1) kinase revealed that the pyrimidine (B1678525) ring could form critical hydrogen bonds with backbone residues like Gly605 in the hinge region of the enzyme. mdpi.com The docking results, often validated by comparing the root-mean-square deviation (RMSD) of a redocked native ligand to its crystal structure pose, can achieve high accuracy with RMSD values well below 2.0 Å. nih.gov The binding affinity is quantified by a scoring function, which estimates the free energy of binding (often expressed in kcal/mol). Lower binding energy values typically indicate a more stable and potent interaction. In one study, several pyrido[2,3-d]pyrimidine (B1209978) derivatives showed lower free binding energy values (−8.0 to −8.5 Kcal/mol) than the co-crystalized ligand (−7.5 Kcal/mol), suggesting superior binding affinity. nih.gov
Table 1: Example Docking Scores and Interactions for Pyridopyrimidine Derivatives
| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | SARS-CoV-2 Mpro | -8.5 | THR26, GLU166, CYS145 | Hydrogen Bond |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | N/A (Decomposed) | I531, V539, M602, C604 | van der Waals |
| Pyrido[2,3-d]pyrimidine | VEGFR-2 | -15.1 (Sorafenib ref.) | CYS919, ASP1046 | Hydrogen Bond |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | -7.2 | GLU121, LYS67 | Hydrogen Bond |
Note: Data is compiled from studies on various pyridopyrimidine isomers to illustrate the application of molecular docking. nih.govnih.govmdpi.com
Docking studies are pivotal for understanding structure-activity relationships (SAR). By comparing the binding modes of a series of analogues with their experimentally determined biological activities (e.g., IC50 values), researchers can rationalize why certain chemical modifications enhance or diminish potency. nih.govdocumentsdelivered.comresearchgate.net
For example, the introduction of a specific substituent at one position might enable a new hydrogen bond with a key amino acid, leading to a significant increase in inhibitory activity. Conversely, a bulky group might cause a steric clash, preventing optimal binding and reducing potency. In the development of pyrido[2,3-d]pyrimidine inhibitors for the Fibroblast growth factor receptor (FGFr), replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety dramatically increased selectivity for FGFr over other kinases. nih.gov This change in activity can be explained by analyzing the specific interactions each substituent makes within the enzyme's active site. nih.gov Molecular docking can thus guide the design of new derivatives with improved potency and selectivity by prioritizing modifications that enhance favorable interactions with the target protein. elsevierpure.comnih.gov
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. tandfonline.com For pyrido[3,2-d]pyrimidine derivatives, DFT calculations provide insights into properties that govern their intermolecular interactions and chemical behavior.
Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G* or 6-31+G(d,p). tandfonline.comijcce.ac.ir These studies can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density. tandfonline.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govsamipubco.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions with its biological target. nih.govresearchgate.net
Table 2: Example Quantum Chemical Parameters Calculated via DFT for Pyrimidine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Identifies atoms involved in electrostatic interactions |
Note: This table describes parameters typically calculated in DFT studies of heterocyclic compounds. tandfonline.comijcce.ac.irnih.gov
Conformational Analysis and Molecular Modeling of Pyrido[3,2-D]pyrimidine Derivatives
While docking provides a static snapshot of binding, molecules are dynamic entities. Conformational analysis and molecular modeling, especially through molecular dynamics (MD) simulations, explore the flexibility of both the ligand and its target protein over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system, providing a view of how the complex behaves in a more realistic, solvated environment. mdpi.com
These simulations are crucial for validating the stability of binding poses predicted by molecular docking. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely in the active site or if it drifts away. Analysis of the simulation trajectory can reveal stable hydrogen bonds and hydrophobic contacts that persist over time, reinforcing the initial docking predictions. mdpi.com Parameters such as the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein, while binding free energy calculations (e.g., MM/GBSA) can offer a more rigorous estimate of binding affinity than docking scores alone. nih.gov
Cheminformatics Approaches in Pyrido[3,2-D]pyrimidine Research
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. In the context of pyrido[3,2-d]pyrimidine research, these approaches are used to analyze large datasets, build predictive models, and filter compound libraries.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be built to predict the activity of novel, unsynthesized compounds.
Pharmacophore modeling is another important technique. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen large virtual databases for new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net Additionally, cheminformatics tools are used for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, which helps to assess the drug-likeness of candidate molecules early in the discovery process, filtering out compounds with predicted poor pharmacokinetic profiles. researchgate.net
Q & A
Q. What are the key synthetic methodologies for 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine?
The synthesis typically involves multi-step reactions starting from substituted pyrimidine or pyridine precursors. A validated approach includes:
- Step 1: Halogenation of pyrido-pyrimidine intermediates using bromine or chlorine sources under controlled temperatures (e.g., 60–80°C) to introduce bromine and chlorine substituents.
- Step 2: Purification via column chromatography or recrystallization to isolate the target compound. Reaction conditions (solvent, catalyst, and stoichiometry) must be optimized to avoid over-halogenation .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns and aromatic ring integrity.
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., Br/Cl signatures).
- Elemental Analysis: Ensures purity (>95%) by matching theoretical and experimental C/H/N/Br/Cl ratios .
Q. What are common functionalization reactions for this compound?
- Cross-Coupling Reactions: Suzuki-Miyaura couplings at the 6-bromo position using palladium catalysts (e.g., Pd(PPh)) to introduce aryl/heteroaryl groups.
- Nucleophilic Substitution: Chlorine atoms at positions 2 and 4 can be replaced with amines or alkoxides under basic conditions (e.g., KCO/DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How to resolve contradictions in reported synthetic yields across studies?
- Source Analysis: Compare starting material purity (e.g., vendor-grade vs. in-house synthesized precursors).
- By-Product Identification: Use LC-MS to detect impurities (e.g., over-halogenated derivatives) that reduce yield .
- Reproducibility Checks: Replicate methods under inert atmospheres (N/Ar) to exclude moisture/oxygen interference .
Q. What strategies mitigate by-product formation during halogenation?
Q. How does the electronic environment influence substitution reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
